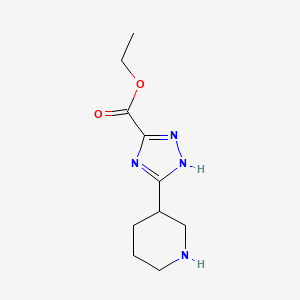
1-(3-Aminopyridin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyridin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is characterized by the presence of a piperidine ring substituted with an aminopyridine group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol typically involves the reaction of 3-aminopyridine with piperidin-3-ol under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyridin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as iodosylbenzene can be used for the oxidation of the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the amino group.
Substitution: Electrophilic reagents such as bromine can be used for substitution reactions on the pyridine ring.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine derivative.
Substitution: Formation of brominated pyridine derivatives.
Scientific Research Applications
1-(3-Aminopyridin-4-yl)piperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aminopyridine and piperidine moieties allows for interactions with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(3-Aminopyridin-2-yl)piperidin-4-ol: Similar structure but with different substitution patterns on the pyridine ring.
1-(4-Aminopyridin-3-yl)piperidin-4-ol: Another analog with variations in the position of the amino group.
Uniqueness: 1-(3-Aminopyridin-4-yl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the aminopyridine and piperidine moieties in this particular arrangement allows for unique interactions and applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of its properties and applications will likely yield further insights and advancements.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c11-9-6-12-4-3-10(9)13-5-1-2-8(14)7-13/h3-4,6,8,14H,1-2,5,7,11H2 |
InChI Key |
SFEFTKKYPGTSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=NC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


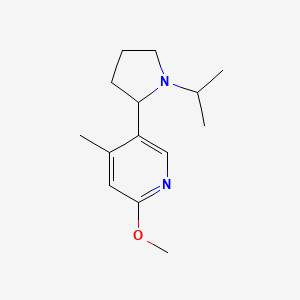



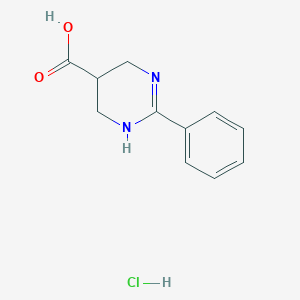
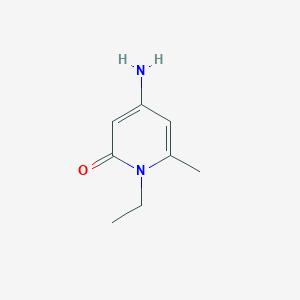


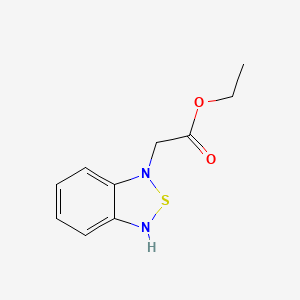

![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)
